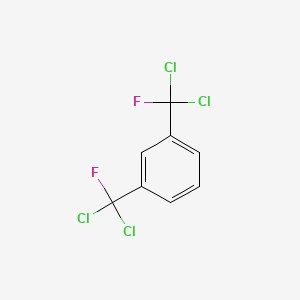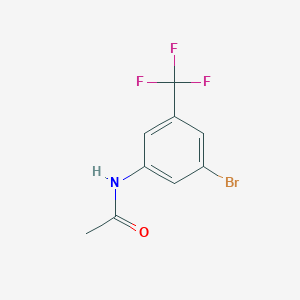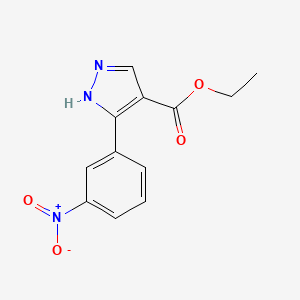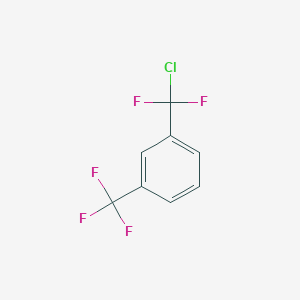
1,3-Bis(dichlorofluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(dichlorofluoromethyl)benzene, also known as 1,3-DCFB, is a synthetic organic compound used in various scientific research applications. It is a colorless, crystalline solid with a molecular weight of 290.30 g/mol and a melting point of 109 °C. It is a derivative of benzene, with two chlorofluoromethyl groups attached to the 1 and 3 positions of the benzene ring. 1,3-DCFB is known to be a volatile compound, and has been used in a variety of scientific research studies due to its unique properties.
科学的研究の応用
1,3-Bis(dichlorofluoromethyl)benzene has been used in a variety of scientific research studies due to its unique properties. It has been used as a solvent for various organic reactions, as well as in the synthesis of other organic compounds. It has also been used as a reagent in the synthesis of various pharmaceuticals and other chemicals. Additionally, this compound has been used in the study of various biochemical and physiological processes, such as the metabolism of fatty acids and the regulation of gene expression.
作用機序
The mechanism of action of 1,3-Bis(dichlorofluoromethyl)benzene is not yet fully understood. However, it is believed that the compound acts as a substrate for various enzymes involved in biochemical and physiological processes. It is thought to interact with enzymes in the body, resulting in the activation or inhibition of certain metabolic pathways. Additionally, it is believed that this compound may act as a receptor for certain hormones and other molecules, resulting in the regulation of gene expression.
Biochemical and Physiological Effects
The effects of this compound on biochemical and physiological processes are not yet fully understood. However, it is believed that the compound may act as a substrate for enzymes involved in fatty acid metabolism, resulting in the production of energy. Additionally, it is thought that this compound may act as a receptor for certain hormones and other molecules, resulting in the regulation of gene expression. Furthermore, this compound has been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of carbohydrates and lipids.
実験室実験の利点と制限
1,3-Bis(dichlorofluoromethyl)benzene has several advantages when used in laboratory experiments. It is a relatively stable compound, and is not easily degraded by light or heat. Additionally, it is a volatile compound, making it easy to handle and store. Furthermore, it is relatively inexpensive, making it an attractive option for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. It is a relatively toxic compound, and should be handled with care. Additionally, it can be difficult to obtain in large quantities, making it difficult to use in large-scale experiments.
将来の方向性
The potential applications of 1,3-Bis(dichlorofluoromethyl)benzene are vast, and there are many potential future directions for research. For example, further research could be conducted on the biochemical and physiological effects of this compound, in order to better understand its mechanism of action. Additionally, further research could be conducted on the use of this compound as a solvent for organic reactions, as well as in the synthesis of other organic compounds. Furthermore, further research could be conducted on the potential use of this compound as a receptor for certain hormones and other molecules, in order to better understand its role in gene expression. Finally, further research could be conducted on the toxicity of this compound, in order to better understand its potential risks and benefits.
合成法
1,3-Bis(dichlorofluoromethyl)benzene is typically synthesized via a two-step reaction involving the reaction of 1,3-dichlorobenzene with chloroform and sodium fluoride in aqueous solution. In the first step, the 1,3-dichlorobenzene reacts with chloroform to form 1,3-dichlorofluorobenzene, which is then reacted with sodium fluoride in the second step to form this compound. The product is then isolated via distillation.
特性
IUPAC Name |
1,3-bis[dichloro(fluoro)methyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl4F2/c9-7(10,13)5-2-1-3-6(4-5)8(11,12)14/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQDOSWDSMFMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(Cl)Cl)C(F)(Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl4F2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![4-(5-Methyl-[1,2,4]oxadiazol-3-yl)-benzamide](/img/structure/B6328733.png)

![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)